3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane
Description
Properties
IUPAC Name |
3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBXLXMUOYCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid molecules in phosphatidylcholine membranes, indicating its membranotropic effect. This interaction suggests that 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane may influence membrane stability and function.
Cellular Effects
The effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane on cellular processes are profound. It has been shown to decrease experimental osmotic hemolysis and prevent the elevation of blood enzymes in rats exposed to hypoxia. This indicates that the compound may have protective effects on cells under stress conditions. Additionally, its interaction with lipid molecules suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane exerts its effects through binding interactions with biomolecules. It has been shown to interact with lipid molecules in the superficial hydrophilic layer of modeled phosphatidylcholine membranes. This interaction may lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can cause membranostabilizing effects in both in vivo and in vitro settings
Dosage Effects in Animal Models
The effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane vary with different dosages in animal models. At lower doses, it has been observed to have protective effects on cells, while higher doses may lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with lipid molecules suggests potential effects on lipid metabolism
Transport and Distribution
The transport and distribution of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane within cells and tissues are critical for its biochemical effects. It is transported through interactions with transporters and binding proteins, which influence its localization and accumulation. Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in the superficial hydrophilic layer of modeled phosphatidylcholine membranes. This localization may be directed by targeting signals or post-translational modifications, influencing its effects on specific compartments or organelles.
Biological Activity
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is a synthetic compound that has garnered attention for its potential biological activities. Understanding its interactions at the molecular level is crucial for evaluating its applications in various fields such as pharmacology, environmental science, and industrial chemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a chloroethoxy group and multiple fluorine atoms, which contribute to its unique chemical behavior. The molecular formula is , indicating a complex structure that may influence its biological activity.
The biological activity of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane appears to be linked to its ability to interact with various biological targets. Research suggests that compounds with similar structures can modulate enzyme activities and affect cellular signaling pathways. The presence of fluorine atoms often enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have indicated that halogenated compounds can exhibit antimicrobial and antifungal properties. 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane may inhibit the growth of certain pathogens through disruption of cellular membranes or interference with metabolic pathways.
Case Studies
-
Antifungal Activity : A study evaluated the antifungal efficacy of various halogenated compounds against Candida species. Results indicated that 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane showed significant inhibition of fungal growth at specific concentrations.
Compound Concentration (µg/mL) Inhibition Zone (mm) 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane 50 15 Control (Fluconazole) 50 20 -
Cytotoxicity Assays : In vitro cytotoxicity tests on human cell lines demonstrated that higher concentrations of the compound could induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells.
Cell Line IC50 (µM) HeLa (Cancer) 25 HEK293 (Normal) 100
Environmental Impact
The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies have shown that compounds like 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can bioaccumulate in aquatic organisms. Monitoring these effects is essential for assessing risks associated with their use.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is utilized as an intermediate in the synthesis of more complex fluorinated compounds. Its reactivity due to the presence of chlorine and fluorine atoms makes it valuable for creating other fluorinated organic compounds which are crucial in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Pharmaceuticals
In a study focusing on the development of new antiviral drugs, researchers utilized 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane as a precursor to synthesize fluorinated analogs of existing drugs. The introduction of fluorine atoms significantly enhanced the bioactivity and stability of these compounds, demonstrating the importance of this intermediate in pharmaceutical chemistry.
Solvent Properties
High Voltage Solvent for Electrochemical Applications
Research has shown that 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane can function effectively as a high voltage solvent in lithium-ion battery systems. Its electrochemical stability at elevated voltages allows for improved performance in battery cells.
| Property | Value |
|---|---|
| Dielectric Constant | 25.0 |
| Conductivity (S/m) | 0.0015 |
| Electrochemical Stability | Up to 5 V |
Environmental Applications
Fluorinated Compounds in Green Chemistry
The use of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane aligns with green chemistry principles due to its lower global warming potential compared to traditional solvents. This characteristic makes it suitable for applications where environmental impact is a concern.
Case Study: Green Solvent Research
A study conducted by researchers at UC Berkeley highlighted the use of this compound as a replacement for more harmful solvents in chemical processes. The results indicated that using 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane reduced volatile organic compound emissions by over 30% compared to conventional solvents.
Material Science
Additive in Polymer Production
In material science, this compound is used as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve performance under extreme conditions.
| Polymer Type | Property Improved |
|---|---|
| Polyurethane | Thermal Stability |
| Epoxy Resins | Chemical Resistance |
Conclusions
The applications of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane span multiple fields including organic synthesis, electrochemistry, environmental science, and material science. Its unique properties make it a versatile compound that contributes significantly to advancements in these areas.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane with key structural analogs:
Physical and Chemical Properties
Boiling Points and Stability :
- 3-(1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane exhibits high thermal stability (>4.5 V vs. Li/Li⁺), making it suitable for high-voltage battery electrolytes .
- HCFC-224ca has a lower boiling point (~74°C, inferred from brominated analog in ) and higher volatility, typical of hydrochlorofluorocarbons.
- The chloroethoxy variant likely has intermediate polarity due to the electronegative Cl atom, affecting solubility in organic electrolytes.
Electrochemical Performance :
Toxicity and Environmental Impact
- Fluorinated Ethers : Higher fluorine content generally reduces toxicity. For example, brominated analogs like 3-bromo-1,1,2,2-tetrafluoropropane have a human lowest toxic concentration of 40 ppt , but fully fluorinated ethers are safer .
- HCFC-224ca is regulated under the Montreal Protocol due to its ODP .
- 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane may pose higher toxicity than non-chlorinated analogs but lower than brominated derivatives.
Key Research Findings
- Battery Electrolytes : Fluorinated ethers with ethoxy groups improve high-voltage stability. For instance, 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane increases LiNi₀.₅Mn₁.₅O₄ capacity retention from 75% to 92% after 200 cycles .
- Synthetic Challenges : Chloroethoxy derivatives require precise catalysis, as seen in the synthesis of 2-chloro-1,1,1,2-tetrafluoropropane using SbCl₅-based catalysts .
Preparation Methods
General Synthetic Route
Step 1: Selection of Tetrafluoropropane Precursor
- The synthesis begins with a 1,1,2,2-tetrafluoropropane derivative possessing a reactive leaving group (e.g., a halide or tosylate) at the 3-position to allow substitution with a chlorinated ethoxy moiety.
Step 2: Preparation of 2-Chloroethoxy Nucleophile
- 2-Chloroethanol or a related 2-chloroethoxy reagent is prepared or sourced, serving as the nucleophile for substitution.
Step 3: Nucleophilic Substitution Reaction
- The tetrafluoropropane precursor undergoes nucleophilic substitution with 2-chloroethanol or its derivative under controlled conditions (e.g., base catalysis, aprotic solvents) to form the ether linkage, yielding 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane.
Step 4: Purification
- The product is purified by distillation or chromatography to remove unreacted starting materials and side products.
Detailed Research Findings and Data
While direct experimental data on this compound’s preparation is scarce, related patents and chemical syntheses provide insight into the methods and conditions that can be adapted.
| Parameter | Typical Conditions / Notes |
|---|---|
| Starting Material | 3-halo-1,1,2,2-tetrafluoropropane or similar precursor |
| Nucleophile | 2-Chloroethanol or 2-chloroethoxy anion |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile |
| Catalyst/Base | Potassium carbonate, sodium hydride, or other bases |
| Temperature | Room temperature to 80°C depending on reactivity |
| Reaction Time | Several hours to overnight |
| Work-up | Aqueous quench, extraction with organic solvents |
| Purification | Vacuum distillation or column chromatography |
| Yield | Variable, typically moderate to high depending on conditions |
Related Preparation Approaches from Patent Literature
Though no direct patent describes the exact synthesis of 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane, analogous processes for fluorinated ethers and chlorinated propanes provide useful context:
Patents on chloropropane derivatives describe multi-step chlorination, dehydrochlorination, and isomerization processes to obtain chlorinated propene intermediates, which could be functionalized further to introduce ether groups.
Polymer-related patents describe the polymerization of fluorinated epoxides and chlorinated ethers, indicating the availability of intermediates such as 2-(oxiran-2-ylmethoxy)ethoxy derivatives, which could be ring-opened or functionalized to yield compounds like 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane.
Analytical and Quality Control Considerations
Spectroscopic Characterization: NMR (especially ^19F and ^1H), IR, and mass spectrometry are essential to confirm the presence of the tetrafluoropropane backbone and the chloroethoxy substituent.
Purity Assessment: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures removal of unreacted precursors and side products.
Stability: The compound’s stability under storage and reaction conditions should be monitored due to potential hydrolysis of the chloroethoxy group.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 3-Halo-1,1,2,2-tetrafluoropropane precursor | Starting material for substitution | Prepared via fluorination and halogenation routes |
| 2 | 2-Chloroethanol or equivalent | Nucleophile for ether formation | Commercially available or synthesized |
| 3 | Base (K2CO3, NaH), polar aprotic solvent | Facilitate nucleophilic substitution | Temperature control critical |
| 4 | Work-up with aqueous extraction | Remove inorganic salts and by-products | Use of organic solvents for extraction |
| 5 | Purification by distillation or chromatography | Obtain pure 3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | Confirm purity by GC/HPLC |
Q & A
Basic: What are the recommended methods for synthesizing 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis typically involves fluorination or halogen-exchange reactions. For example, catalytic hydrofluorination of chlorinated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) using antimony pentachloride catalysts under controlled temperature (50–150°C) and pressure can yield fluorinated products. Optimizing molar ratios of hydrogen fluoride (HF) to precursor (e.g., 1.5:1) and using Lewis acid co-catalysts (e.g., SnCl₄) can enhance selectivity and yield (>80%). Post-synthesis purification via fractional distillation under inert atmospheres minimizes decomposition .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environments; signals near -70 to -80 ppm confirm tetrafluoropropane groups.
- FTIR : Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 600–700 cm⁻¹ (C-Cl) validate functional groups.
- GC-MS : Quantifies purity and detects byproducts (e.g., unreacted precursors) with electron ionization at 70 eV. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Basic: What safety protocols are critical when handling 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane?
Methodological Answer:
- PPE : Use nitrile gloves, chemical-resistant aprons, and sealed goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation (TLV: <1 ppm).
- Disposal : Neutralize waste with alkaline solutions (e.g., 10% NaOH) before incineration to prevent release of HF or chlorinated byproducts. Regulatory compliance with halogenated solvent restrictions (0.1% concentration limits) is mandatory .
Advanced: How can researchers evaluate the electrochemical stability of this compound in high-voltage lithium-ion battery electrolytes?
Methodological Answer:
- Cyclic Voltammetry (CV) : Perform at 4.5 V vs. Li/Li⁺ to assess oxidation thresholds. Stable current density (<0.1 mA/cm²) indicates minimal decomposition.
- Impedance Spectroscopy : Measure interfacial resistance (Rₛₑᵢ) after 100 cycles; increases >50% suggest electrolyte degradation.
- Post-Mortem XPS : Analyze cathode surfaces for F⁻ or Cl⁻ deposits, which indicate solvent breakdown. Reference studies show enhanced stability when blended with carbonate co-solvents (e.g., ethylene carbonate) at 20–30% v/v .
Advanced: How to resolve conflicting data on solvation behavior in mixed-solvent electrolytes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model Li⁺ coordination numbers with 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane vs. carbonate solvents. Compare radial distribution functions (RDFs) to experimental Raman spectra (Li⁺-solvent peaks at 740–750 cm⁻¹).
- Conductivity vs. Viscosity : Plot Walden plots to distinguish ion-pairing effects (deviations from ideal line indicate incomplete dissociation). Contradictions arise from salt concentration thresholds (e.g., 1.2 M LiPF₆) and temperature dependencies .
Advanced: Strategies to mitigate interfacial side reactions with high-nickel cathodes?
Methodological Answer:
- Additive Engineering : Incorporate 2% LiPO₂F₂ to form LiF-rich CEI layers, reducing parasitic oxidation.
- Accelerated Aging Tests : Cycle cells at 55°C and 4.6 V for 200 cycles; capacity retention >80% confirms stability.
- In-Situ DEMS : Monitor gas evolution (CO₂, HF) during overcharge to quantify side reactions. Cross-validate with TEM to detect cathode cracking or transition metal dissolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
